molecular formula C18H16N4O3 B13849239 4,4'-(2,5-Furandiyl)bis[N-hydroxybenzenecarboximidamide]

4,4'-(2,5-Furandiyl)bis[N-hydroxybenzenecarboximidamide]

Cat. No.: B13849239
M. Wt: 336.3 g/mol
InChI Key: SFZULDYEOVSIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DB 290 is a chemical compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DB 290 involves multiple steps, each requiring specific reaction conditions. The exact synthetic route can vary, but it generally includes the following steps:

    Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific temperature conditions.

    Intermediate Formation: The initial reaction products are converted into intermediates through processes such as oxidation or reduction.

    Final Synthesis: The intermediates are then subjected to further reactions to form the final compound, DB 290.

Industrial Production Methods

In an industrial setting, the production of DB 290 is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Processing: Where reactions are carried out in large batches.

    Continuous Flow Processing: Where reactants are continuously fed into the reactor, and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

DB 290 undergoes various types of chemical reactions, including:

    Oxidation: Where it reacts with oxidizing agents to form oxidized products.

    Reduction: Where it reacts with reducing agents to form reduced products.

    Substitution: Where one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions

The reactions of DB 290 typically involve common reagents such as:

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substituting Agents: Like halogens or alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May produce carboxylic acids or ketones.

    Reduction: May produce alcohols or amines.

    Substitution: May produce halogenated compounds or alkylated derivatives.

Scientific Research Applications

DB 290 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of DB 290 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

IUPAC Name

N'-hydroxy-4-[5-[4-(N'-hydroxycarbamimidoyl)phenyl]furan-2-yl]benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c19-17(21-23)13-5-1-11(2-6-13)15-9-10-16(25-15)12-3-7-14(8-4-12)18(20)22-24/h1-10,23-24H,(H2,19,21)(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZULDYEOVSIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=NO)N)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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